

SC-52012 Antibody: A Comparative Review for Researchers

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Compound of Interest

Compound Name: SC-52012
Cat. No.: B15603720

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For researchers and professionals in drug development, the selection of a reliable antibody is paramount for accurate and reproducible results. This guide provides a comprehensive literature review of the Santa Cruz Biotechnology mouse monoclonal antibody **SC-52012**, which targets Interleukin-1 beta (IL-1 β). We will delve into its performance across various applications, compare it with alternative antibodies, and provide detailed experimental protocols sourced from peer-reviewed publications.

Overview of SC-52012

The **SC-52012** antibody, also known as clone 11E5, is a mouse monoclonal IgG1 raised against recombinant human IL-1 β . It is cited for its reactivity with human, mouse, and rat IL-1 β and is recommended by the manufacturer for use in Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC), including on paraffin-embedded tissues (IHC-P).[1][2][3] IL-1 β is a key pro-inflammatory cytokine that exists as a 31 kDa precursor and a 17 kDa mature form.[1]

Performance Comparison of IL-1 β Antibodies

Direct quantitative comparisons of **SC-52012** with other commercially available IL-1 β antibodies in a single peer-reviewed publication are not readily available in the public domain.

However, a compilation of data from various studies allows for an indirect assessment of its performance relative to alternatives.

Feature	SC-52012 (Santa Cruz)	Alternative 1: Rabbit Polyclonal (Competitor A)	Alternative 2: Mouse Monoclonal (Competitor B)
Catalog Number	sc-52012	Varies	Varies
Host Species	Mouse	Rabbit	Mouse
Clonality	Monoclonal	Polyclonal	Monoclonal
Reactivity	Human, Mouse, Rat[1]	Human, Mouse, Rat	Human
Validated Applications	WB, IP, IF, IHC[1][2][3]	WB, IHC	WB, ELISA
Cited Dilutions (WB)	1:100 - 1:1000[1][4]	1:1000	1:1000
Cited Dilutions (IHC)	1:50 - 1:250[4][5]	1:200	Not Cited
Cited Dilutions (IF)	1:250[5]	Not Cited	Not Cited
Reported Performance	Variable user feedback, with some users reporting faint bands or detection of only the precursor form in WB.[6]	Generally positive reviews for WB and IHC applications.	Strong and specific signal reported in WB for breast cancer cell lines.

Detailed Experimental Protocols

The following protocols have been extracted from peer-reviewed publications that have successfully used the **SC-52012** antibody.

Western Blotting (WB)

A study by Tian et al. (2020) investigating hypertension utilized **SC-52012** for Western Blotting analysis of the hypothalamic paraventricular nucleus in rats.[4]

- Tissue Preparation: Homogenization of tissue in lysis buffer.

- Protein Separation: SDS-PAGE.
- Blocking: 3% BSA in TBST for 60 minutes at room temperature.
- Primary Antibody Incubation: **SC-52012** at a 1:100 dilution overnight at 4°C.[4]
- Secondary Antibody: Corresponding HRP-conjugated secondary antibody for 60 minutes at room temperature.[4]

Immunohistochemistry (IHC)

The same study by Tian et al. (2020) also employed **SC-52012** for immunohistochemical staining.[4]

- Tissue Preparation: Floating sections of the brain.
- Primary Antibody Incubation: **SC-52012** at a 1:50 dilution for 48 hours at 4°C.[4]
- Detection: Incubation with the corresponding secondary antibody followed by visualization.[4]

Immunofluorescence (IF)

Liu et al. (2020) utilized **SC-52012** for immunofluorescence to study microglial polarization.[5]

- Cell Preparation: Primary microglia or BV2 microglial cells.
- Primary Antibody Incubation: **SC-52012** at a 1:250 dilution.[5]
- Autofluorescence Reduction (for tissue sections): Immersion in 0.3% Sudan Black in 70% ethanol for 45 minutes.[5]
- Visualization: Confocal microscopy.

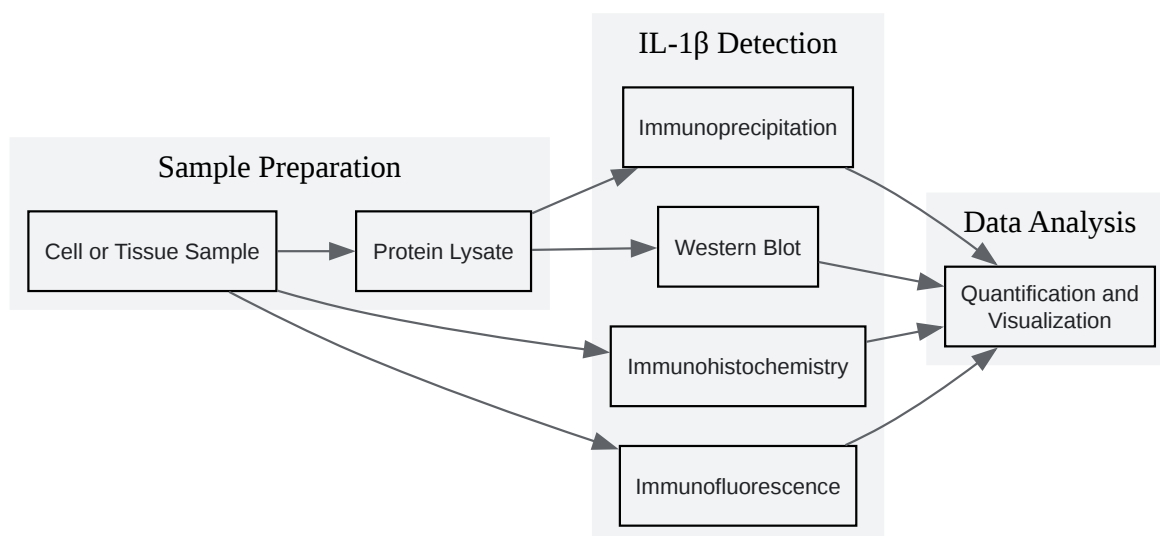
Immunoprecipitation (IP)

While a specific peer-reviewed protocol for immunoprecipitation using **SC-52012** was not identified in the immediate search, the manufacturer suggests using 1-2 µg of the antibody per 100-500 µg of total protein in 1 ml of cell lysate.[1] A general immunoprecipitation protocol is as follows:

- Cell Lysis: Prepare a whole-cell lysate.
- Pre-clearing (optional): Incubate lysate with control IgG and protein A/G agarose beads.
- Immunoprecipitation: Incubate the pre-cleared lysate with 1-2 μg of **SC-52012** for 1-2 hours at 4°C, followed by the addition of protein A/G agarose beads and overnight incubation.
- Washing: Wash the beads multiple times with a suitable buffer (e.g., RIPA or PBS).
- Elution: Resuspend the pellet in electrophoresis sample buffer and boil.
- Analysis: Proceed with Western Blotting to detect the immunoprecipitated protein.

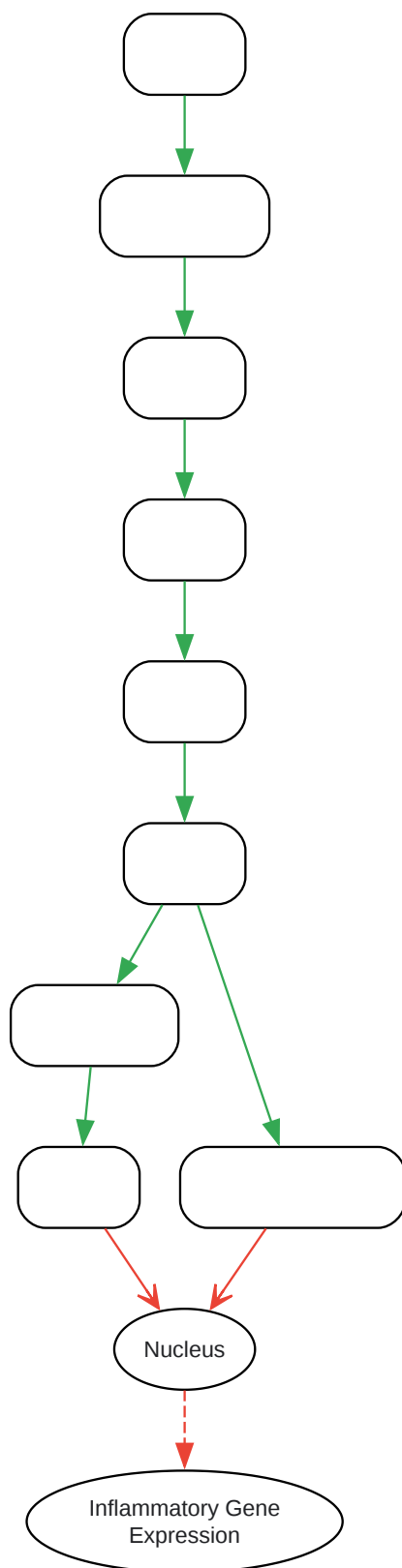
Signaling Pathway and Experimental Workflow

The **SC-52012** antibody is frequently used to detect IL-1 β , a key player in inflammatory signaling pathways. The following diagrams illustrate a typical experimental workflow for detecting IL-1 β and a simplified representation of the IL-1 β signaling pathway.



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A typical experimental workflow for the detection of IL-1 β .



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A simplified diagram of the IL-1 β signaling pathway.

Conclusion

The **SC-52012** antibody is a widely cited tool for the detection of IL-1 β in human, mouse, and rat samples across a range of applications. While it has been successfully used in numerous studies, user feedback suggests that its performance can be variable, particularly for the detection of the mature form of IL-1 β in Western Blots. Researchers should carefully consider the application and may need to optimize protocols to achieve reliable results. When selecting an IL-1 β antibody, it is advisable to review the literature for specific examples of its use in a similar experimental context and to consider validated alternative antibodies that may offer more consistent performance.

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